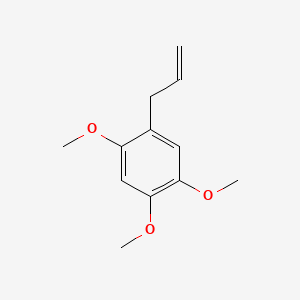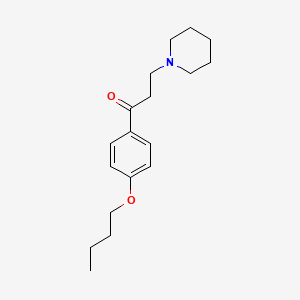
Dyclonine
Overview
Description
Dyclonine is a topical local anesthetic primarily used to relieve pain and itching from minor burns, insect bites, or irritations. It is also used to anesthetize mucous membranes before endoscopic procedures and to suppress the gag reflex and other laryngeal and esophageal reflexes to facilitate dental examination or procedures. This compound is the active ingredient in over-the-counter throat lozenges such as Sucrets and some varieties of Cepacol sore throat spray .
Mechanism of Action
Target of Action
Dyclonine primarily targets the neuronal membrane . It acts on the activated sodium channels located on the neuronal membrane . These sodium channels play a crucial role in the initiation and conduction of nerve impulses .
Mode of Action
This compound works by decreasing the neuronal membrane’s permeability to sodium ions . This action reversibly stabilizes the membrane and inhibits depolarization , resulting in the failure of a propagated action potential and subsequent conduction blockade . This blockade is what causes the anesthetic effect of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By blocking the sodium channels, this compound disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption leads to a failure in the conduction of these impulses, resulting in a local anesthetic effect .
Pharmacokinetics
The pharmacokinetics of this compound involve its topical application to the mucous membranes . Upon application, local anesthesia occurs within 2–10 minutes . The anesthesia persists for approximately 30 minutes . If substantial quantities of this compound are absorbed through the mucosa, it may cause actions on the central nervous system (CNS), potentially leading to CNS stimulation and/or CNS depression .
Result of Action
The primary result of this compound’s action is the suppression of nerve impulses , leading to a local anesthetic effect . This effect is used to provide topical anesthesia of accessible mucous membranes prior to examination, endoscopy, or instrumentation, or other procedures involving the esophagus, larynx, mouth, pharynx or throat, respiratory tract or trachea, urinary tract, or vagina . It is also used to suppress the gag reflex and/or other laryngeal and esophageal reflexes to facilitate dental examination or procedures .
Action Environment
The action of this compound is influenced by the environment in which it is applied. As a topical anesthetic, it is applied directly to the mucous membranes, where it exerts its effect . The efficacy and stability of this compound may be influenced by factors such as the pH of the environment, the presence of other substances, and the physical condition of the mucous membranes .
Biochemical Analysis
Biochemical Properties
Dyclonine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the mitochondrial protein frataxin. This compound has been shown to increase the transcript and protein levels of frataxin in cells and animal models. Additionally, this compound interacts with iron-sulfur enzymes such as aconitase and succinate dehydrogenase, rescuing their deficiencies in frataxin-deficient cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound induces the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcription factor, which binds to an upstream response element in the frataxin locus. This interaction leads to increased expression of frataxin, which plays a crucial role in cellular antioxidant defense and iron-sulfur cluster synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of histone methyltransferase G9a, which is known to methylate histone H3K9 and silence frataxin chromatin. By inhibiting G9a, this compound prevents the silencing of frataxin and promotes its expression. Additionally, this compound’s induction of the Nrf2 transcription factor further enhances frataxin expression, contributing to its protective effects in frataxin-deficient cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and sustained activity in various studies. Chronic dosing of this compound in animal models has shown long-term benefits, such as preventing performance decline in balance beam studies. These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models Dose-dependent increases in frataxin transcript and protein levels have been observed in frataxin-deficient cells and brains of animal modelsTherefore, careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to iron-sulfur cluster synthesis and antioxidant defense. By increasing the expression of frataxin, this compound enhances the activity of iron-sulfur enzymes such as aconitase and succinate dehydrogenase. These enzymes play critical roles in cellular metabolism and energy production. Additionally, this compound’s induction of the Nrf2 transcription factor contributes to its effects on metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The precise transport and distribution of this compound are essential for its effective action and therapeutic benefits .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that this compound reaches its intended sites of action, where it can exert its effects on cellular processes and biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dyclonine hydrochloride typically begins with phenol as the starting material. The process involves several steps:
Etherification: Phenol reacts with n-butyl bromide to produce butyl benzene.
Acetylation: Butyl benzene is then reacted with 3-chloropropionyl chloride in the presence of a catalyst to form 3-chloro-4’-butoxypropiophenone.
Condensation: The final step involves reacting 3-chloro-4’-butoxypropiophenone with piperidine hydrochloride in the presence of triethylamine to yield this compound hydrochloride
Industrial Production Methods: The industrial production of this compound hydrochloride follows a similar synthetic route but is optimized for higher yield and purity. The process uses organic solvents and operates under controlled temperatures (60-120°C) and reaction times (1-5 hours). The crude product is then purified through recrystallization with anhydrous alcohol .
Chemical Reactions Analysis
Types of Reactions: Dyclonine undergoes various chemical reactions, including:
Substitution Reactions: The primary reaction involves the substitution of the chlorine atom in 3-chloro-4’-butoxypropiophenone with the piperidine group.
Hydrogen Bonding: In the formation of this compound salts, such as with p-toluenesulfonic acid, strong hydrogen bonding interactions stabilize the structure.
Common Reagents and Conditions:
Etherification: n-Butyl bromide and phenol.
Acetylation: 3-chloropropionyl chloride and a catalyst.
Condensation: Piperidine hydrochloride and triethylamine.
Major Products:
This compound Hydrochloride: The primary product formed from the condensation reaction.
This compound Salts: Formed through reactions with acids like p-toluenesulfonic acid.
Scientific Research Applications
Dyclonine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of local anesthetics and their interactions with various receptors.
Medicine: Primarily used as a topical anesthetic for pain relief in dental procedures, endoscopy, and minor burns.
Industry: Employed in the formulation of over-the-counter products like throat lozenges and sore throat sprays.
Comparison with Similar Compounds
Lidocaine: Another local anesthetic used for similar applications but differs in its chemical structure and duration of action.
Benzocaine: A local anesthetic commonly used in topical pain relief products.
Procaine: Known for its use in dental procedures but has a shorter duration of action compared to dyclonine.
Uniqueness of this compound: this compound is unique in its chemical structure, being a ketone rather than an ester or amide like many other local anesthetics. This gives it a distinct profile in terms of its duration of action and potential side effects .
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEWSEKUUPWQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
536-43-6 (hydrochloride) | |
| Record name | Dyclonine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047864 | |
| Record name | Dyclonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dyclonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (HCl salt), 4.60e-02 g/L | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dyclonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
586-60-7 | |
| Record name | Dyclonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dyclonine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dyclonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DYCLONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/078A24Q30O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dyclonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-175 | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


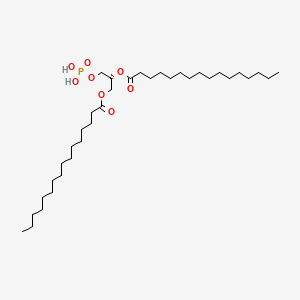
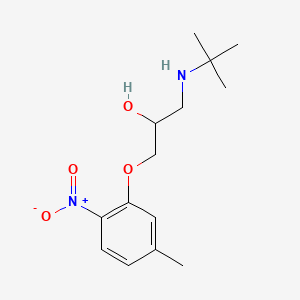
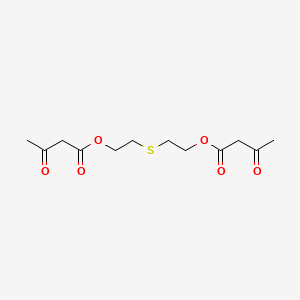
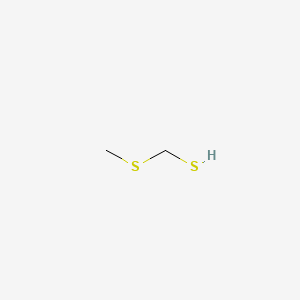
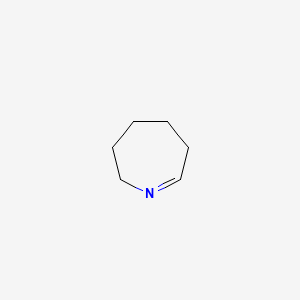
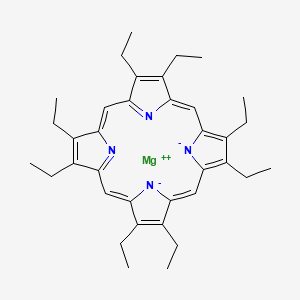
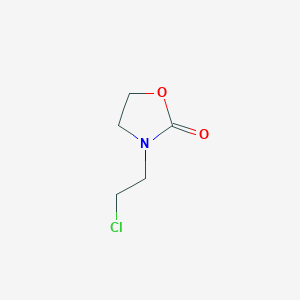

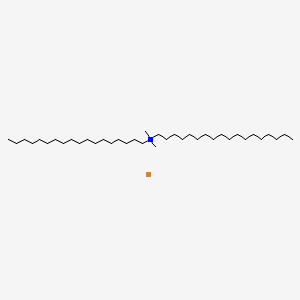
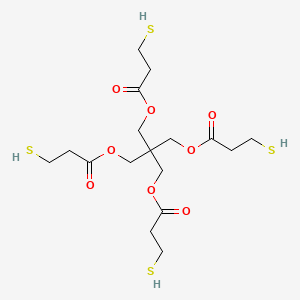

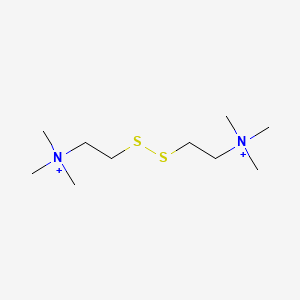
![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)
